Ethoxyquin hydrochloride

Description

Evolution of Scientific Inquiry into Ethoxyquin (B1671625) Hydrochloride

The scientific journey of ethoxyquin hydrochloride began with its synthesis and initial applications as a more stable form of ethoxyquin. tandfonline.comtandfonline.com Early research predominantly focused on its efficacy as an antioxidant in preserving the nutritional quality of animal feeds by preventing lipid peroxidation and protecting fat-soluble vitamins. researchgate.netnih.gov Over time, the scope of investigation broadened to include its biological effects. Studies in the mid-1980s explored its role in inducing hepatic and intestinal thiols in mice. tandfonline.comnih.gov

As analytical techniques became more sophisticated, research delved into the metabolic pathways and potential byproducts of ethoxyquin and its salts. The development of methods like high-performance liquid chromatography (HPLC) coupled with various detectors has been instrumental in analyzing ethoxyquin and its derivatives in different matrices. sielc.comfao.orgoup.comeuropa.eu More recent scientific inquiry has shifted towards understanding its molecular mechanisms of action, including its interaction with cellular components and its potential as a neuroprotective agent. axoprotego.com This evolution reflects a transition from a primarily industrial and agricultural focus to a more nuanced exploration of its biochemical and pharmacological properties.

Interdisciplinary Significance of this compound Research

The study of this compound extends across multiple scientific disciplines, highlighting its broad impact.

Agricultural Science: In agriculture, its primary role has been to prevent oxidative degradation in animal feed, thereby preserving its nutritional value and extending shelf life. semanticscholar.orgresearchgate.net It is also used as a post-harvest treatment to prevent scald, a physiological disorder that causes browning on apples and pears. nih.govwikipedia.org

Biochemistry: Biochemists are interested in the antioxidant mechanism of ethoxyquin and its salts. Research has shown that this compound can induce the production of thiols, which are crucial for cellular antioxidant defense systems. tandfonline.comnih.gov Furthermore, studies have investigated its influence on enzyme activities and its interaction with cellular macromolecules. axoprotego.com The antioxidant activity of this compound has been found to be slightly higher than its phosphate (B84403) salt, although both are considered weaker antioxidants than the parent compound, ethoxyquin. semanticscholar.org

Materials Science: The origins of ethoxyquin lie in materials science, specifically in the prevention of rubber oxidation. researchgate.net The principles of its antioxidant activity are relevant to the preservation and stabilization of other polymeric materials susceptible to degradation by free radicals.

Analytical Chemistry: The need to detect and quantify this compound in various substances, from animal feed to biological tissues, has driven the development of advanced analytical methods. oup.comeuropa.eucaa.go.jp Techniques such as HPLC with fluorescence or mass spectrometry detection are crucial for ensuring compliance with regulatory limits and for conducting detailed metabolic studies. europa.eucaa.go.jp

Pharmacology and Toxicology: More recent research has ventured into the pharmacological potential of ethoxyquin derivatives. For instance, studies have explored the neuroprotective effects of ethoxyquin, suggesting a role in modulating the activity of heat shock protein 90 (Hsp90). axoprotego.com This opens up new avenues for investigating its potential therapeutic applications.

The interdisciplinary nature of this compound research underscores its importance as a versatile chemical compound with a wide range of applications and scientific interest.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ClNO | nih.gov |

| Molecular Weight | 253.77 g/mol | nih.gov |

| Appearance | Crystalline solid | tandfonline.comtandfonline.com |

| Solubility | Soluble in acetone (B3395972) | tandfonline.comtandfonline.com |

Key Research Findings on this compound

| Research Area | Key Finding | Reference |

| Synthesis | Can be synthesized by reacting technical grade ethoxyquin with concentrated hydrochloric acid in acetone, resulting in a crystalline, stable salt. | tandfonline.comtandfonline.com |

| Antioxidant Activity | Exhibits antioxidant properties, though slightly weaker than the parent compound, ethoxyquin. Its activity is slightly higher than ethoxyquin phosphate. | semanticscholar.org |

| Biological Effects | Induces hepatic and intestinal thiols in mice. | tandfonline.comnih.gov |

| Analytical Detection | Can be analyzed using methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. | oup.comeuropa.eu |

| Neuroprotection | The parent compound, ethoxyquin, has shown potential as a neuroprotective agent by modulating Hsp90 activity. | axoprotego.com |

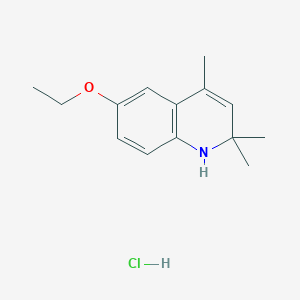

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-9,15H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPXIVUWKRKUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629945 | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3659-01-6 | |

| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Ethoxyquin Hydrochloride Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for isolating ethoxyquin (B1671625) hydrochloride from interfering substances within a sample matrix, a critical step for accurate quantification. The versatility of HPLC allows for the employment of different separation modes and detection systems to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful analytical tool that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Various HPLC configurations have been successfully applied to the analysis of ethoxyquin hydrochloride.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of this compound in complex matrices such as animal feed, food products, and biological samples. europa.eunih.govfrontiersin.org This method employs a nonpolar stationary phase, typically a C18 (octadecylsilane) column, and a more polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter that influences retention and peak shape. chromatographyonline.com Buffers, such as ammonium (B1175870) acetate (B1210297), are often incorporated into the mobile phase to control the pH and ensure consistent ionization of the analyte. nih.gov The choice of organic modifier and its proportion in the mobile phase also significantly affects the selectivity and resolution of the separation. chromatographyonline.com In some applications, a gradient elution, where the mobile phase composition is changed during the analysis, is used to effectively separate ethoxyquin from other components in the sample. europa.eu

Table 1: RP-HPLC Application for Ethoxyquin in Animal Feed

| Parameter | Condition | Reference |

| Sample Matrix | Meat meals, extruded pet foods | nih.gov |

| Extraction | Acetonitrile | nih.gov |

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Isocratic, ammonium acetate buffer-acetonitrile | nih.gov |

| Detection | Fluorescence | nih.gov |

| Sample Means | 0.25 to 289 ppm | nih.gov |

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a highly sensitive and selective method for the determination of this compound. researchgate.netscience.gov This technique is particularly advantageous for analyzing samples with complex matrices, such as food products of animal origin and animal feeds, as it minimizes interference from non-fluorescent co-extractives. europa.euresearchgate.net Ethoxyquin possesses natural fluorescence, which allows for its detection at low concentrations without the need for derivatization. hitachi-hightech.com

The method typically involves extraction of ethoxyquin from the sample, followed by separation on a reversed-phase HPLC column, such as a silica (B1680970) octadecylsilane (B103800) column. researchgate.net The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal from ethoxyquin while minimizing background noise. researchgate.netcabidigitallibrary.org For instance, excitation and emission wavelengths of 370 nm and 415 nm, respectively, have been successfully used. researchgate.net The high sensitivity of HPLC-FLD allows for low limits of quantification (LOQ), often in the range of 0.01 µg/g in various food matrices. researchgate.net

Table 2: HPLC-FLD for Ethoxyquin in Food and Feed

| Parameter | Finding | Reference |

| Application | Survey of ethoxyquin residues in food of animal origin | researchgate.net |

| Column | Silica octadecylsilane | researchgate.net |

| Mobile Phase | Butylhydroxytoluene-acetonitrile-water (0.05 + 800 + 200, v/v/v) | researchgate.net |

| Excitation Wavelength | 370 nm | researchgate.net |

| Emission Wavelength | 415 nm | researchgate.net |

| LOQ in Foods | 0.01 µg/g (exceptions: pig fat, cow's milk) | researchgate.net |

| Recoveries | >71.0% in cattle, pig, chicken, and salmon products | researchgate.net |

High-performance liquid chromatography coupled with an ultraviolet (UV) or diode-array detector (DAD) is another common approach for the quantification of this compound. europa.euaurora-universities.eumeasurlabs.com This method relies on the principle that ethoxyquin absorbs light in the UV region of the electromagnetic spectrum. hitachi-hightech.com A DAD detector offers the advantage of acquiring the entire UV-visible spectrum of the analyte as it elutes from the column, providing both quantitative data and qualitative information for peak identification and purity assessment. scioninstruments.com

For the analysis of ethoxyquin in premixtures, a reversed-phase HPLC system with UV or DAD detection is often employed. europa.eu The analysis typically involves extracting the active substance with a solvent like methanol, sometimes with the addition of an antioxidant such as ascorbic acid to prevent degradation. europa.eu The extract is then injected into the HPLC system, and the ethoxyquin content is determined by monitoring the absorbance at a specific wavelength, for example, 355 nm. europa.eu While effective, this method may sometimes require an additional purification step, such as solid-phase extraction (SPE), to mitigate potential matrix interferences. europa.eu

Table 3: HPLC-UV/DAD for Ethoxyquin in Paprika Seasonings

| Parameter | Finding | Reference |

| Application | Quantitative analysis of ethoxyquin | mdpi.com |

| Detection | HPLC-PDA (Photodiode Array) | mdpi.com |

| LOD | 0.26 and 0.79 µg/mL | mdpi.com |

| LOQ | 0.33 to 1.00 µg/mL | mdpi.com |

| Recoveries | 86.75 to 101.70% | mdpi.com |

| RSD | 0.31% to 3.59% | mdpi.com |

This method has been successfully used to study the oxidation products of ethoxyquin. researchgate.net The ability to quantify nitrogen-containing compounds without a specific standard for each is a significant advantage in research involving the degradation pathways of ethoxyquin. The technique has been evaluated for its linear range, limit of detection, and limit of quantitation, demonstrating its suitability for low-level detection of nitrogenous compounds. nih.gov

Table 4: HPLC/CLND for Ethoxyquin and Related Compounds

| Parameter | Finding | Reference |

| Principle | Low-level detection of nitrogen-containing compounds with equimolar response. | nih.gov |

| Application | Study of ethoxyquin oxidation products. | nih.govresearchgate.net |

| Advantage | Quantitation possible without known standards for all analytes. | |

| Detection | Nitrogen-selective. | nih.gov |

Mixed-mode chromatography (MMC) is an advanced separation technique that utilizes a stationary phase with multiple interaction modes, such as reversed-phase and ion-exchange, to achieve enhanced selectivity for complex mixtures. thermofisher.comnih.gov This approach can be particularly useful for separating compounds with diverse polarities and charge states, which might be challenging using a single separation mechanism. nih.gov

For the analysis of ethoxyquin, a mixed-mode column can offer unique separation capabilities. For instance, the Primesep 200 mixed-mode column has been used for the retention of ethoxyquin using a simple isocratic mobile phase consisting of water, acetonitrile, and an ammonium formate (B1220265) buffer. sielc.com This type of chromatography provides an additional dimension to the separation by allowing for adjustments in mobile phase conditions to manipulate multiple retention modes simultaneously. nih.gov Detection can be achieved using various detectors, including mass spectrometry (MS), evaporative light scattering detection (ELSD), charged aerosol detection (CAD), and UV detection. sielc.com

Table 5: Mixed-Mode Chromatography for Ethoxyquin

| Parameter | Condition | Reference |

| Column | Primesep 200, 4.6x150 mm, 5 µm, 100A | sielc.com |

| Mobile Phase | Acetonitrile/Water - 50/50% | sielc.com |

| Buffer | Ammonium Formate (AmFm) pH 3.0 - 50 mM | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | UV at 260 nm, MS, ELSD, CAD | sielc.com |

HPLC with Chemiluminescence Nitrogen Detection (HPLC/CLND)

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) has been a significant technique for the determination of ethoxyquin. nih.goviffo.com The analysis by GC often involves a flame ionization detector (FID) or a mass spectrometer (MS) for detection. fao.org One of the challenges with GC analysis is the potential for thermal decomposition of ethoxyquin within the high-temperature environment of the GC column. iffo.com

To address the compound's stability and volatility for GC analysis, derivatization is sometimes employed, though many modern methods aim for direct analysis. The choice of stationary phase is critical for achieving good separation. A common column used is a Restek Rtx-1, which is a non-polar phase suitable for the separation of a wide range of compounds. fao.org

GC coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful tool for the simultaneous determination of ethoxyquin and its oxidation products, such as ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM). researchgate.netnih.gov This technique enhances detection sensitivity and specificity, allowing for accurate quantification in complex samples like animal tissues. researchgate.netnih.gov For instance, a validated GC-MS/MS method for swine tissues demonstrated good accuracy and precision. nih.gov The sample preparation for GC-MS/MS analysis often involves extraction with an organic solvent like n-hexane, followed by a cleanup step and reconstitution in a suitable solvent like acetonitrile. nih.gov

Table 1: GC-MS/MS Parameters for Ethoxyquin Analysis

| Parameter | Value |

| Column | Restek Rtx-1 (15 m x 0.25 mm i.d.) fao.org |

| Inlet Temperature | 250 °C nih.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas Flow Rate | 0.9 mL/min nih.gov |

| Oven Program | 100 °C (1 min), then 20 °C/min to 240 °C (hold 45 min) nih.gov |

| Ionization Mode | Electron Ionization (EI) nih.govfao.org |

| Interface Temperature | 250 °C nih.gov |

| Source Temperature | 230 °C nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and shorter analysis times. thaiscience.info UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the determination of ethoxyquin residues. thaiscience.infonih.gov

The separation is typically achieved on a reversed-phase column, such as a BEH C18 or an octadecylsilanized silica gel column. thaiscience.infocaa.go.jp The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., containing ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol. caa.go.jpresearchgate.net

A key benefit of UPLC is its ability to provide narrow peaks, which enhances sensitivity and allows for the rapid analysis of a large number of samples. thaiscience.info For example, a UPLC-MS/MS method was developed for the rapid and sensitive analysis of ethoxyquin in shrimp, with a retention time of just 2 minutes. thaiscience.info

Thin Layer Chromatography (TLC) in Initial Analytical Screening

Thin Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the initial screening of ethoxyquin. nih.govresearchgate.net While it may not offer the same level of sensitivity and quantification capabilities as GC or HPLC, it is useful for preliminary analysis and for distinguishing between compounds with similar fluorescence properties under UV light. researchgate.netresearchgate.net

In TLC, a sample extract is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber with a suitable mobile phase. Different solvent systems can be used to achieve separation. fao.org After development, the spots can be visualized under UV light, where ethoxyquin typically exhibits a bluish fluorescence. researchgate.net It has been noted that in certain solvent systems, ethoxyquin can have similar Rf values to other compounds, necessitating further confirmatory analysis. researchgate.net

Coupled Spectroscopic and Mass Spectrometric Detection Techniques

The coupling of chromatographic separation with spectroscopic and mass spectrometric detection provides the highest levels of selectivity and sensitivity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the confirmation and quantification of ethoxyquin. fao.orgthaiscience.info This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

For ethoxyquin analysis, electrospray ionization (ESI) in the positive ion mode is commonly employed. thaiscience.infocaa.go.jp The compound produces a protonated molecule [M+H]+, which can be monitored for detection and quantification. LC-MS has been successfully used to identify degradation products of ethoxyquin, such as those resulting from demethylation, desethylation, and dimerization. fao.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the trace-level quantification of ethoxyquin and its metabolites in complex matrices. researchgate.netthaiscience.info This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. thaiscience.info

In a typical LC-MS/MS method for ethoxyquin, the precursor ion [M+H]+ at m/z 218 is selected and fragmented to produce characteristic product ions. thaiscience.infocaa.go.jp Commonly monitored product ions for ethoxyquin include m/z 174 and 160. thaiscience.infomdpi.com The use of two or more product ions provides a high degree of confidence in the identification of the analyte. The high selectivity of LC-MS/MS minimizes interference from matrix components, leading to more accurate and reliable results. thaiscience.info

Table 2: LC-MS/MS Parameters for Ethoxyquin Quantification

| Parameter | Value |

| LC Column | Octadecylsilanized silica gel (e.g., 2.0 mm i.d., 150 mm length, 5 µm particle size) caa.go.jp |

| Column Temperature | 40°C caa.go.jpresearchgate.net |

| Mobile Phase | Gradient of 2 mmol/L ammonium acetate solution and methanol caa.go.jp or 10 mM ammonium formate and acetonitrile researchgate.net |

| Ionization Mode | ESI (+) caa.go.jpresearchgate.net |

| Precursor Ion (m/z) | 218 caa.go.jpmdpi.com |

| Product Ions (m/z) | 174, 160, 148 thaiscience.infocaa.go.jpmdpi.com |

| Collision Energy (eV) | 29, 47 mdpi.com |

Stable Isotope Dilution Analysis (SIDA-LC-MS/MS)

Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS represents a state-of-the-art approach for the most accurate quantification of ethoxyquin. researchgate.nettum.de This method involves the use of a stable isotope-labeled version of the analyte, such as [13C]-ethoxyquin, as an internal standard. fao.org

The isotopically labeled standard is added to the sample at the beginning of the analytical procedure. tum.de Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects and losses during sample preparation and analysis. tum.de By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, as it corrects for variations in extraction efficiency and instrument response. tum.de While the synthesis of these labeled standards can be a challenge, SIDA is considered the benchmark for quantitative residue analysis. researchgate.net

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for the targeted quantification of specific compounds, including ethoxyquin. cvuas.dethaiscience.info This method involves monitoring a specific precursor ion to product ion transition, which significantly enhances the signal-to-noise ratio and provides excellent specificity, even in complex sample matrices. cvuas.dethaiscience.info

In the analysis of ethoxyquin, the precursor ion [M+H]+ at m/z 218.15 is often selected. thaiscience.info This precursor ion is then fragmented to produce specific product ions, such as those at m/z 160.10 and 148.10. thaiscience.info The monitoring of these specific transitions allows for highly selective detection and quantification of ethoxyquin. cvuas.dethaiscience.info The transition with the highest intensity is typically used for quantification, while others serve for identification purposes. cvuas.de

The application of MRM in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for the determination of ethoxyquin in various products. researchgate.netkoreascience.kr This approach offers high accuracy and sensitivity, meeting the stringent requirements for residue analysis. researchgate.netkoreascience.kr For instance, a method for analyzing ethoxyquin in fishery products using LC-MS/MS in the positive ion mode with MRM demonstrated excellent linearity and low limits of quantitation. researchgate.netkoreascience.kr

Table 1: Exemplary MRM Transitions for Ethoxyquin Analysis

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| 218.15 | 160.10 | 148.10 | Quantification and confirmation in shrimp thaiscience.info |

| 218.1539 | - | - | High-resolution mass spectrometry analysis lcms.cz |

| 222.123 | 92.845 | 165 | Analysis of related compounds eurl-pesticides.eu |

| 284.053 | 103.845 | 227.845 | Analysis of related compounds eurl-pesticides.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and structural elucidation of volatile and semi-volatile compounds like ethoxyquin. fao.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that can be used to identify and confirm the structure of the analytes. fao.org

In the analysis of ethoxyquin, GC-MS can confirm the identity of the main peak as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline. acs.org The mass spectrum of ethoxyquin typically shows a molecular ion peak and characteristic fragment ions. For example, the loss of a methyl group from the molecular ion results in a significant fragment. fao.org

GC-MS has been instrumental in identifying various degradation and oxidation products of ethoxyquin. For instance, in studies of ethoxyquin on pears, GC-MS was used to identify a dimer of ethoxyquin with a molecular ion at m/z 432 and a base peak at m/z 417. fao.org Another dimeric structure with a molecular ion at m/z 416 and a base peak at m/z 401 was also identified. fao.org Furthermore, GC-MS analysis has helped in identifying compounds like dihydro-ethoxyquin from its mass spectrum, which shows a parent ion at m/z 219 and a base peak at m/z 204. fao.org

A reliable GC-MS/MS method has also been developed for the simultaneous determination of ethoxyquin and its major oxidation products, ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), in swine tissues. nih.gov This method demonstrated high sensitivity and selectivity, making it suitable for routine monitoring. nih.gov

Ancillary Spectroscopic Detection Methods

UV-Visible Spectroscopy for Detection and Monitoring

UV-Visible spectroscopy is a widely used detection method in conjunction with high-performance liquid chromatography (HPLC) for the analysis of ethoxyquin. sielc.comsielc.com This technique relies on the principle that ethoxyquin absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. caymanchem.comtandfonline.com The UV spectrum of ethoxyquin exhibits absorption maxima at approximately 229 nm and 357 nm. caymanchem.com Another source notes a maximum at 362 nm. tandfonline.com

This property allows for the detection and quantification of ethoxyquin in various samples. For instance, HPLC methods with UV detection at 260 nm or 275 nm have been developed for the analysis of ethoxyquin. sielc.comsielc.com A qualitative test for ethoxyquin involves observing the fluorescence of a sample solution under ultraviolet light, typically between 355 nm and 375 nm. google.com The presence of ethoxyquin is indicated by a purple/blue glow. google.com

However, it is important to note that the UV/VIS spectra of ethoxyquin and its oxidation products, such as the dimer and quinolone, can overlap, potentially causing interference in the determination of ethoxyquin unless they are separated chromatographically.

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is another universal detection method that can be coupled with HPLC for the analysis of a wide range of compounds, including ethoxyquin. sielc.comsielc.com Similar to ELSD, CAD is a mass-based detector that is not dependent on the optical properties of the analyte. The process involves nebulizing the eluent, charging the resulting aerosol particles, and then measuring the charge, which is proportional to the amount of analyte present.

CAD offers consistent response for non-volatile analytes, making it a valuable tool for the quantification of compounds like ethoxyquin, especially when standards are unavailable or when analyzing complex mixtures where different components may have varying UV absorptivity. sielc.com

Advanced Sample Preparation and Extraction Protocols

The effective extraction and cleanup of ethoxyquin from complex matrices are critical for accurate and reliable quantification. Various advanced sample preparation and extraction protocols have been developed to isolate ethoxyquin while minimizing interferences.

A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. cabidigitallibrary.org This approach typically involves an initial extraction with an organic solvent, often acidified acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). cabidigitallibrary.org For instance, in the analysis of ethoxyquin in shrimp, samples were extracted with 2% acetic acid in acetonitrile, and the cleanup was performed using primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents. cabidigitallibrary.org

Solid-phase extraction (SPE) is another common and effective cleanup technique. researchgate.neteuropa.eu For the analysis of ethoxyquin in fishery products, after extraction with 1 N HCl, an SPE cleanup was employed. researchgate.netkoreascience.kr In another method for animal and fishery products, after extraction with acetone (B3395972) under basic conditions, an octadecylsilanized silica gel cartridge was used for cleanup. caa.go.jp

Other extraction methods include simple liquid extraction with organic solvents like methanol or hexane (B92381). researchgate.net For instance, ethoxyquin can be extracted from homogenized samples with methanol. researchgate.net In some cases, a saponification step with sodium hydroxide (B78521) is included before liquid extraction to enhance the disruption of the sample matrix. researchgate.net The addition of antioxidants like ascorbic acid during extraction can help prevent the degradation of ethoxyquin. nih.gov

Table 2: Summary of Sample Preparation and Extraction Protocols for Ethoxyquin

| Method | Extraction Solvent/Reagents | Cleanup Technique | Matrix |

| QuEChERS | 2% Acetic Acid in Acetonitrile | Dispersive SPE (PSA and GCB) | Shrimp cabidigitallibrary.org |

| Liquid Extraction & SPE | 1 N HCl | Solid-Phase Extraction (MCX cartridge) | Fishery Products researchgate.netkoreascience.kr |

| Liquid Extraction & SPE | Acetone with BHT under basic conditions | Octadecylsilanized silica gel cartridge | Animal and Fishery Products caa.go.jp |

| Liquid Extraction | Methanol | - | Feed researchgate.net |

| Saponification & Liquid Extraction | Ethanol-NaOH, Hexane | - | Atlantic Salmon researchgate.net |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a foundational technique for isolating ethoxyquin from complex sample matrices. The optimization of LLE protocols is crucial for achieving high recovery rates and minimizing the co-extraction of interfering substances.

The choice of solvent is a primary consideration in LLE. Hexane has been identified as a suitable extraction solvent due to the high stability of ethoxyquin in it. oup.com Solutions of ethoxyquin in hexane are reported to be stable for several days when exposed to light and for several weeks when stored in the dark. oup.com In contrast, solvents like methanol and methylene (B1212753) chloride can lead to rapid degradation of ethoxyquin, especially in the presence of light. oup.com

For the analysis of ethoxyquin in food products of animal origin, a simple liquid extraction of homogenized samples using organic solvents is a common approach. researchgate.net In a method for analyzing paprika and chili powder, ethoxyquin is extracted into hexane after adjusting the sample solution to a pH of 13-14. oup.com This weakly basic nature of ethoxyquin allows it to be partitioned into an aqueous phase by shaking with dilute hydrochloric acid, which aids in separating it from many impurities that remain in the organic phase. oup.com To avoid the formation of stable emulsions during this process, gentle shaking is recommended. oup.com

In a study on swine tissues, a liquid-liquid extraction step was performed using n-hexane after the initial extraction with acetone and the addition of a sodium carbonate solution. nih.gov This highlights the adaptability of LLE protocols to different sample types.

The following table summarizes key parameters and findings in LLE optimization for ethoxyquin analysis.

| Parameter | Details | Reference |

| Extraction Solvent | n-Hexane is favored for its ability to stabilize ethoxyquin. | oup.com |

| pH Adjustment | Adjusting the sample to pH 13-14 facilitates extraction into hexane. | oup.com |

| Purification Step | Partitioning with dilute hydrochloric acid helps remove impurities. | oup.com |

| Emulsion Prevention | Gentle mixing is crucial to avoid the formation of stable emulsions. | oup.com |

| Multi-solvent System | Acetone followed by n-hexane has been used for swine tissue analysis. | nih.gov |

Solid Phase Extraction (SPE) for Matrix Clean-up

Solid Phase Extraction (SPE) is a widely employed technique for the clean-up of complex sample extracts prior to chromatographic analysis. It offers a more selective and efficient removal of matrix interferences compared to LLE.

For the analysis of ethoxyquin in shrimp, a dispersive solid-phase extraction (dSPE) step is utilized after the initial extraction. thaiscience.info This clean-up step involves the use of 50 mg of primary secondary amine (PSA) and 10 mg of graphitized carbon black (GCB). thaiscience.info PSA is effective in removing polar matrix components, while GCB has a strong affinity for planar molecules, making it efficient at removing pigments. thaiscience.info The combination of PSA and GCB has been shown to provide satisfactory recovery and a clean extract. cabidigitallibrary.org

In the analysis of fishery products, SPE is used for clean-up after extraction with 1 N HCl. researchgate.net For some matrices like pears, a dSPE clean-up step may be performed by adding magnesium sulfate (B86663) and PSA sorbent to the raw QuEChERS extract. cvuas.de

Innovative sorbents like Enhanced Matrix Removal for lipids (EMR-Lipid) have also been applied. These nanosorbents selectively remove fatty materials through hydrophobic interactions and size exclusion, which in principle, maximizes analyte recovery. EMR-Lipid has been successfully used for the analysis of ethoxyquin in feedstuffs, where it demonstrated nearly quantitative recovery and no detected matrix effect.

The table below outlines different SPE sorbents and their applications in ethoxyquin analysis.

| Sorbent Combination | Matrix | Purpose | Reference |

| Primary Secondary Amine (PSA) & Graphitized Carbon Black (GCB) | Shrimp | Removal of polar matrix components and pigments. | thaiscience.inforesearchgate.net |

| Primary Secondary Amine (PSA) & Magnesium Sulfate | Pears | General clean-up of QuEChERS extract. | cvuas.de |

| Enhanced Matrix Removal-Lipid (EMR-Lipid) | Feedstuffs | Selective removal of lipids. | |

| C18 | Shrimp | Pigment removal, but with lower recovery than PSA/GCB. | cabidigitallibrary.org |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method has become a popular and effective approach for the extraction and clean-up of ethoxyquin in a variety of matrices, particularly in food and feed samples. researchgate.netscispace.comchromatographytoday.com This method is known for its simplicity, speed, and minimal solvent usage. chromatographytoday.com

A key challenge in using the QuEChERS method for ethoxyquin analysis is the compound's susceptibility to oxidative degradation, which can lead to low and variable recoveries, especially in matrices with low natural antioxidant content like pears, apples, and cereals. cvuas.deeurl-pesticides.eueurl-pesticides.eu To overcome this, the addition of antioxidants during the extraction process is a critical modification. Ascorbic acid has been shown to be highly effective in preventing the oxidative loss of ethoxyquin. nih.goveurl-pesticides.eueurl-pesticides.eu Adding ascorbic acid to the sample prior to extraction typically results in nearly quantitative recoveries. eurl-pesticides.eueurl-pesticides.eu

For instance, in the analysis of shrimp, ethoxyquin was extracted from homogenized samples using 2% acetic acid in acetonitrile, followed by a dSPE clean-up with PSA and GCB. thaiscience.inforesearchgate.net In another application for animal feed, a modified QuEChERS protocol using an ascorbic acid buffer was developed to minimize ethoxyquin degradation. nih.govebi.ac.uk

The effectiveness of the QuEChERS approach is demonstrated by its successful application in various matrices, as detailed in the table below.

| Matrix | QuEChERS Modification | Key Findings | Reference |

| Shrimp | 2% acetic acid in acetonitrile extraction, followed by dSPE with PSA and GCB. | Rapid, simple, and sensitive method with good recoveries. | thaiscience.inforesearchgate.net |

| Pears, Apples, Cereals | Addition of ascorbic acid prior to extraction. | Prevents oxidative losses and leads to nearly quantitative recoveries. | cvuas.deeurl-pesticides.eueurl-pesticides.eu |

| Animal Feed | Modified protocol with an ascorbic acid buffer. | Minimizes degradation and allows for accurate quantification. | nih.govebi.ac.uk |

| Fish | QuEChERS with addition of ascorbic acid. | Effective for determining ethoxyquin and its metabolites. | researchgate.neteurl-pesticides.eu |

Supercritical Fluid Extraction (SFE) as an Alternative

While less commonly reported for ethoxyquin analysis compared to LLE and QuEChERS, Supercritical Fluid Extraction (SFE) presents a potential alternative extraction technique. SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This technique can offer advantages such as faster extraction times, lower solvent consumption, and selective extraction by tuning the density of the supercritical fluid.

Although specific studies detailing the optimization of SFE for this compound were not prevalent in the provided search results, the principles of SFE suggest it could be a viable "green" alternative to traditional solvent extraction methods. The efficiency of SFE would depend on optimizing parameters such as pressure, temperature, and the potential use of a co-solvent to enhance the solubility of ethoxyquin in the supercritical fluid.

Strategies for Preventing Oxidative Decomposition During Analysis

Due to its nature as an antioxidant, ethoxyquin is highly susceptible to oxidative decomposition during all stages of the analytical process, including sample homogenization, extraction, and storage. cvuas.deeurl-pesticides.eueurl-pesticides.eu This degradation can lead to significantly underestimated concentrations and poor method reproducibility. Therefore, implementing strategies to prevent oxidation is paramount for accurate quantification.

The most effective and widely adopted strategy is the addition of other antioxidants to the sample matrix or extraction solvent. Ascorbic acid is a commonly used and highly effective antioxidant for this purpose. nih.goveurl-pesticides.eueurl-pesticides.eu Adding ascorbic acid as early as possible in the analytical procedure, preferably before sample homogenization or extraction, provides the best protection against oxidative losses. eurl-pesticides.eueurl-pesticides.eu In a study on swine tissues, the addition of 50 mg of ascorbic acid per gram of sample significantly improved the recovery of ethoxyquin. nih.gov

Other antioxidants and protective measures include:

Butylated hydroxytoluene (BHT): Can be added to the mobile phase in HPLC analysis. researchgate.net

Pyrogallol and Saturated Ethylenediaminetetraacetic acid (EDTA): Used in conjunction with ascorbic acid to protect against air- and light-mediated oxidation, especially after saponification. nih.gov

Storage Conditions: Storing samples and extracts in the dark and at low temperatures (-20°C) can help minimize degradation. oup.comfao.org Hexane solutions have shown greater stability compared to other organic solvents. oup.com

The following table summarizes various strategies to prevent the oxidative decomposition of ethoxyquin.

| Strategy | Application | Mechanism | Reference |

| Ascorbic Acid Addition | Sample homogenization, QuEChERS extraction. | Acts as a sacrificial antioxidant, protecting ethoxyquin from oxidation. | nih.goveurl-pesticides.eueurl-pesticides.eu |

| Butylated Hydroxytoluene (BHT) | HPLC mobile phase. | Prevents oxidation during chromatographic separation. | researchgate.net |

| Pyrogallol & EDTA | Post-saponification extraction. | Protects against air- and light-mediated oxidation. | nih.gov |

| Controlled Storage | Sample and extract storage. | Minimizes degradation by light and temperature. | oup.comfao.org |

Rigorous Method Development and Validation Parameters

The development and validation of analytical methods for this compound must be rigorous to ensure the reliability and accuracy of the results. Key validation parameters include linearity, calibration curve performance, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Assessment of Linearity and Calibration Curve Performance

Linearity is a critical parameter that demonstrates the analytical method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by constructing a calibration curve.

For ethoxyquin analysis, linearity is generally established by plotting the peak areas of the analyte against the corresponding concentrations of standard solutions. The performance of the calibration curve is evaluated by its coefficient of determination (R²), which should ideally be close to 1.

Several studies have demonstrated excellent linearity for ethoxyquin quantification using various analytical techniques:

A high-performance liquid chromatography (HPLC) with fluorescence detection method showed linearity in the range of 0.2-175 µg/L for ethoxyquin. nih.gov

In the analysis of shrimp using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a linear calibration curve was obtained in the range of 0.5-8.0 µg/kg with a coefficient of determination above 0.995. thaiscience.info

A gas chromatography-tandem mass spectrometry (GC-MS/MS) method for swine tissues demonstrated good linearity from 0.5 to 100 ng/mL with an R² of 0.9998. nih.gov

For the analysis of paprika and chili powder, the calibration curve was linear within the range of 0-1x10⁻³ mg/mL with an r-value of 0.9998. ingentaconnect.com

In the analysis of fishery products by LC-MS/MS, standard calibration curves showed linearity with a correlation coefficient (r²) > 0.99 in the concentration range of 0.005-0.2 mg/kg. researchgate.net

An HPLC-PDA method for paprika seasonings and sauces showed a determination coefficient (R²) ranging from 0.9999 to 1.0000 for concentrations between 3.13 and 200 µg/mL. mdpi.com

The table below provides examples of linearity ranges and correlation coefficients from different studies.

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R² or r) | Reference |

| HPLC-FLD | Atlantic Salmon | 0.2–175 µg/L | Not specified | nih.gov |

| UHPLC-MS/MS | Shrimp | 0.5–8.0 µg/kg | > 0.995 | thaiscience.info |

| GC-MS/MS | Swine Tissues | 0.5–100 ng/mL | 0.9998 | nih.gov |

| GC-MS | Food | 0–1x10⁻³ mg/mL | 0.9998 | ingentaconnect.com |

| LC-MS/MS | Fishery Products | 0.005–0.2 mg/kg | > 0.99 | researchgate.net |

| HPLC-PDA | Paprika Seasoning/Sauce | 3.13–200 µg/mL | 0.9999–1.0000 | mdpi.com |

| HPLC-FLD | Spices | 0–100 µg/mL | 0.9999 | hitachi-hightech.com |

| HPLC-FLD | Pears | 0.020–0.51 µg/mL | 0.9998 | fao.org |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the sensitivity of an analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Numerous studies have established LOD and LOQ values for ethoxyquin in a variety of sample types using different analytical techniques. For instance, a method for fish analysis using a QuEChERS-based extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) achieved an LOQ of 0.002 mg/kg for ethoxyquin and 0.005 mg/kg for its C-N-dimer metabolite. cvua-freiburg.de In paprika seasonings and sauces, High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) has demonstrated LODs of 0.26–0.33 μg/mL and LOQs of 0.79–1.00 μg/mL. mdpi.com For enhanced verification in the same matrix, an LC-MS/MS method reported an LOD of 0.71 μg/mL and an LOQ of 2.18 μg/mL. mdpi.com

The choice of analytical instrumentation and sample matrix significantly influences these limits. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis of shrimp established an LOD of 1.5 µg/kg and an LOQ of 5.0 µg/kg. researchgate.netthaiscience.info Similarly, an HPLC method with Fluorescence Detection (HPLC-FL) for various foods of animal origin reported a general LOQ of 0.01 µg/g. researchgate.net

The following table summarizes the LOD and LOQ values for ethoxyquin from various scientific reports.

Evaluation of Accuracy, Recovery, and Precision

Method validation critically relies on assessing accuracy, recovery, and precision to ensure the data generated is both reliable and reproducible. Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Precision is a measure of the variability of results, typically expressed as the relative standard deviation (RSD) for a set of replicate measurements.

For ethoxyquin analysis, various methods have demonstrated high levels of accuracy and precision. In the analysis of animal feed premixtures using RP-HPLC-UV/DAD, recovery rates were reported to be between 93% and 95.7%. europa.eu The precision for this method was also robust, with the standard deviation for repeatability (RSDr) ranging from 2.1% to 5.2% and the standard deviation for intermediate precision (RSDip) ranging from 2.9% to 5.8%. europa.eu

In food products from animal sources like cattle, pigs, and salmon, an HPLC-FL method yielded recoveries greater than 71.0% with an RSD of less than 9.3%. researchgate.net A GC-MS/MS method for swine tissues showed spiked-recovery ratios between 64.7% and 100.7%, with RSDs below 11.6%. researchgate.net In paprika, an HPLC-PDA method showed excellent recovery rates of 86.75% to 101.70% with RSDs ranging from 0.31% to 3.59%. mdpi.com

The following table provides a summary of reported accuracy and precision values for ethoxyquin analysis across different matrices and methods.

Mitigation of Matrix Interferences in Diverse Samples

Matrix interference is a significant challenge in the analysis of this compound, stemming from two primary sources: the inherent antioxidant nature of the compound, which makes it prone to degradation during sample processing, and the presence of co-extractive components that can suppress or enhance the analytical signal. eurl-pesticides.euarborassays.com

Preventing Oxidative Degradation: Ethoxyquin's function as an antioxidant means it readily oxidizes, leading to low and variable recoveries, especially in matrices with low natural antioxidant potential like pears, apples, and cereals. eurl-pesticides.eueurl-pesticides.eu In contrast, recoveries from matrices with high antioxidant content, such as berries, are typically quantitative. eurl-pesticides.eu To counteract this degradation, a crucial mitigation strategy is the addition of other antioxidants during sample preparation.

Ascorbic Acid (Vitamin C): The addition of ascorbic acid has been proven highly effective. eurl-pesticides.eueurl-pesticides.eu For the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adding ascorbic acid to the sample prior to homogenization and extraction dramatically reduces analyte loss. eurl-pesticides.eueurl-pesticides.eu Studies on pears showed that without this protection, recoveries could be negligible, whereas adding ascorbic acid resulted in recoveries between 87% and 97%. eurl-pesticides.eu The timing is critical; adding the protective agent as early as possible in the analytical procedure is key to minimizing degradation. eurl-pesticides.eu

Butylated Hydroxytoluene (BHT): In some methods, BHT is added to the extraction solvent (e.g., methanol or acetone) to prevent the degradation of ethoxyquin during the extraction step. europa.eu

Sample Cleanup and Chromatographic Strategies: Complex matrices contain lipids, pigments, and other compounds that can interfere with detection. Several strategies are employed to "clean up" the sample extract before analysis.

Solid-Phase Extraction (SPE): SPE is a widely recommended purification step to remove interfering compounds. europa.eu It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the interferences or the analyte, allowing for their separation.

Dispersive Solid-Phase Extraction (d-SPE): This is a key cleanup step in the QuEChERS protocol. After the initial extraction and partitioning, a sorbent mixture (commonly containing Primary Secondary Amine (PSA) to remove sugars and fatty acids, and sometimes C18 or Graphitized Carbon Black (GCB) for lipid and pigment removal) is added to the extract. rsc.orgeurl-pesticides.eu

pH-Dependent Extraction: A novel strategy for lipid-rich samples, such as aquatic products, involves adjusting the pH of the extraction medium. researchgate.netresearchgate.net Ethoxyquin is a weak organic base; by acidifying the initial extract, interfering lipids can be removed with an organic solvent. Subsequently, making the aqueous phase alkaline allows for the selective extraction of ethoxyquin in its non-ionized, more organic-soluble form. researchgate.netresearchgate.net

Matrix-Matched Calibration: To compensate for signal suppression or enhancement effects that are not eliminated by cleanup, calibration standards are prepared in a blank matrix extract that is free of the analyte. mdpi.comarborassays.com This ensures that the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification. mdpi.com

Biotransformation and Metabolite Research of Ethoxyquin Hydrochloride in Non Human Systems

Metabolic Pathways and Metabolite Profiling in Animal Models

Ethoxyquin (B1671625) is readily absorbed in the gastrointestinal tracts of laboratory animals such as rats and mice, with peak blood concentrations appearing within an hour. nih.gov It is then distributed to various tissues, including the liver, kidneys, and adipose tissue, before being predominantly excreted as metabolites in the urine. nih.govresearchgate.net The metabolic fate of ethoxyquin has been investigated in a range of animals, including rats, mice, dogs, chickens, and fish. nih.gov

O-De-ethylation and Subsequent Conjugation Reactions

A primary metabolic route for ethoxyquin in both rats and mice is O-de-ethylation. nih.gov This reaction involves the removal of the ethyl group from the ethoxy moiety at the C-6 position of the quinoline (B57606) ring, resulting in the formation of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. researchgate.netnih.govfao.org This newly formed hydroxyl group then undergoes conjugation with endogenous molecules like sulfate (B86663) or glucuronic acid, facilitating its excretion. nih.govnih.govinchem.org

In rats, the major metabolites found in urine are sulfate conjugates, specifically 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulfate. nih.gov Another significant sulfated metabolite identified in rat urine is 1,2,3,4-tetrahydro-3,6-dihydroxy-4-methylene-2,2-dimethylquinoline sulfate, which is thought to be formed through an intramolecular rearrangement of an ethoxyquin 3,4-epoxide intermediate. nih.gov In contrast, mouse urine contains both a major glucuronide conjugate (1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide) and a major sulfate conjugate (1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulfate). nih.gov Biliary excretion in rats primarily consists of glutathione (B108866) conjugates. nih.gov

Table 1: Key Conjugated Metabolites of Ethoxyquin in Rodents

| Metabolite Name | Animal Model | Excretion Route | Reference |

|---|---|---|---|

| 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulfate | Rat, Mouse | Urine | nih.gov |

| 1,2,3,4-tetrahydro-3,6-dihydroxy-4-methylene-2,2-dimethylquinoline sulfate | Rat | Urine | nih.gov |

| 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide | Mouse | Urine | nih.gov |

| Glutathione conjugates of ethoxyquin 3,4-epoxide | Rat | Bile | nih.gov |

Dimerization Pathways Leading to Oxidative Coupling Products

Ethoxyquin can undergo dimerization, leading to the formation of oxidative coupling products. nih.gov The most notable of these is the ethoxyquin dimer (EQDM), which has been identified as a significant metabolite, particularly in fish. nih.govnih.govtandfonline.com EQDM is formed through the coupling of two ethoxyquin molecules. researchgate.net This dimer is not only a product of metabolism but also an oxidation product that can be found in animal feed itself. unimi.itiffo.com Studies in Atlantic salmon have shown that EQDM can accumulate in the muscle tissue to a greater extent than the parent ethoxyquin compound. nih.govtandfonline.comnih.gov The toxicological profile of EQDM is considered to be similar to that of ethoxyquin. nih.govunimi.it

Formation of Quinone Imine (QI) and its Derivatives

Another significant metabolic and oxidation product of ethoxyquin is quinone imine (QI), also known as 2,6-dihydro-2,2,4-trimethyl-6-quinolone. nih.govnih.gov The formation of QI is a key step in the metabolic pathway of ethoxyquin. researchgate.net This transformation has been observed in various animal species, including salmon. nih.gov QI is of particular interest due to structural alerts that suggest potential for mutagenicity, carcinogenicity, and DNA binding. nih.govunimi.itwikipedia.orglegislation.gov.uk Like the dimer, QI can also be present as an oxidation product in feed materials. unimi.itiffo.com

Formation of Demethylated Ethoxyquin (DEQ)

Demethylated ethoxyquin (DEQ) is another metabolite identified in animal systems. nih.gov In studies with Atlantic salmon, DEQ was detected in hepatic tissue following dietary exposure to ethoxyquin. oup.com It has also been identified as a major urinary metabolite in rats. oup.com

Identification of Ethoxyquin Dimer (EQDM) as a Major Metabolite

The ethoxyquin dimer (EQDM) has been consistently identified as a major metabolite, particularly in studies involving fish. nih.govnih.gov In farmed Atlantic salmon, EQDM is one of the primary derivatives found in fillets, and its concentration can exceed that of the parent compound. tandfonline.comnih.govresearchgate.net Research indicates that EQDM is not only formed through metabolic processes within the animal but is also a significant oxidation product present in fishmeal and animal feed. nih.govunimi.itiffo.com The accumulation of EQDM in fish tissue is a notable aspect of ethoxyquin's metabolic profile in these animals. tandfonline.com Studies in rats have also been conducted to evaluate the metabolism and potential effects of EQDM itself. nih.govresearchgate.net

Table 2: Major Ethoxyquin Metabolites Identified in Atlantic Salmon

| Metabolite | Tissue of Detection | Reference |

|---|---|---|

| Ethoxyquin (Parent Compound) | Muscle, Liver | nih.govoup.com |

| Ethoxyquin Dimer (EQDM) | Muscle, Liver | nih.govtandfonline.comoup.com |

| Quinone Imine (QI) | Muscle, Liver | nih.govoup.com |

Characterization of Other Identified and Unidentified Metabolites

In addition to the primary metabolites, research has identified several other transformation products of ethoxyquin in non-human systems. In rats and mice, the major metabolic pathways involve O-deethylation and subsequent conjugation with endogenous substances like sulfate and glucuronic acid. tandfonline.comnih.gov Specifically, rat urine contains two major sulfate conjugates: 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate and 1,2,3,4-tetrahydro-3,6-dihydroxy-4-methylene-2,2-dimethylquinoline sulphate. nih.gov The latter is thought to form through an intramolecular rearrangement of an ethoxyquin 3,4-epoxide. tandfonline.com In contrast, mouse urine primarily contains 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide and its sulfate conjugate. nih.gov

Biliary excretion in rats is characterized by the presence of glutathione (GSH) conjugates, with minimal unchanged ethoxyquin detected. tandfonline.comnih.gov Two of these biliary metabolites are GSH conjugates of ethoxyquin 3,4-epoxide, and a third is believed to be a conjugate of either ethoxyquin 7,8-epoxide or 2,2,4-trimethylquinol-6-one. tandfonline.comnih.gov

In salmonids, long-term dietary exposure to ethoxyquin resulted in the detection of the parent compound, demethylated ethoxyquin (DEQ), quinone imine (QI), and an ethoxyquin dimer (EQDM). researchgate.netresearchgate.net Further studies on Atlantic salmon have identified a range of transformation products, including a notable dimer and other metabolites like TP-403 and TP-234. core.ac.uk

Soil microorganisms also play a role in the transformation of ethoxyquin. In soil, ethoxyquin is rapidly converted to a short-lived quinone imine (QI) as the major metabolite and the more persistent 2,4-dimethyl-6-ethoxyquinoline (EQNL) as a minor metabolite. nih.gov

A comprehensive overview of identified metabolites across different systems is presented below:

| Metabolite/Degradation Product | Biological System | Reference |

| 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline sulphate | Rat (urine) | nih.gov |

| 1,2,3,4-tetrahydro-3,6-dihydroxy-4-methylene-2,2-dimethylquinoline sulphate | Rat (urine) | nih.gov |

| 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline glucuronide | Mouse (urine) | nih.gov |

| Glutathione conjugates of ethoxyquin 3,4-epoxide | Rat (bile) | tandfonline.comnih.gov |

| Glutathione conjugate of ethoxyquin 7,8-epoxide or 2,2,4-trimethylquinol-6-one | Rat (bile) | tandfonline.comnih.gov |

| Demethylated ethoxyquin (DEQ) | Salmonid fish | researchgate.net |

| Quinone imine (QI) | Salmonid fish, Soil | researchgate.netnih.gov |

| Ethoxyquin dimer (EQDM) | Salmonid fish | researchgate.netresearchgate.net |

| 2,4-dimethyl-6-ethoxyquinoline (EQNL) | Soil | nih.gov |

| TP-403 | Atlantic salmon | core.ac.uk |

| TP-234 | Atlantic salmon | core.ac.uk |

Degradation and Metabolite Formation in Plant Matrices

In plant matrices, particularly in fruits like pears where it is used as an antiscald agent, ethoxyquin undergoes rapid degradation and conversion into various products. fao.org

Studies on pears have shown that ethoxyquin degrades quickly, with its concentration decreasing significantly over storage time. fao.org The degradation products include dimers and polar, water-soluble compounds. fao.orgresearchgate.net After 33 weeks of frozen storage, less than 0.5% of the total radioactive residue on treated pears was the parent ethoxyquin. fao.org The degradation process involves the formation of C–N and N–N dimers. inchem.org

Dehydrodemethyl-ethoxyquin (DHMEQ) is one of the identified degradation products of ethoxyquin in plants. inchem.orgtandfonline.comherts.ac.uk Its formation is part of the complex degradation pathway of ethoxyquin on plant surfaces. inchem.org

Dihydro-ethoxyquin (DHEQ) has also been identified as a degradation product in plants treated with ethoxyquin. inchem.orgtandfonline.comherts.ac.uk The formation of DHEQ, DHMEQ, and MEQ highlights the distinct metabolic fate of ethoxyquin in plants compared to animals. inchem.org

A summary of the primary degradation products in plant matrices is provided below:

| Degradation Product | Formation Medium | Reference |

| C–N and N–N dimers | Plants | inchem.org |

| Dehydrodemethyl-ethoxyquin (DHMEQ) | Plants | inchem.orgtandfonline.comherts.ac.uk |

| Methyl-ethoxyquin (MEQ) | Plants | inchem.orgtandfonline.comherts.ac.uk |

| Dihydro-ethoxyquin (DHEQ) | Plants | inchem.orgtandfonline.comherts.ac.uk |

Formation of Methyl-ethoxyquin (MEQ)

Comparative Biotransformation Studies Across Diverse Biological Systems

Comparative studies reveal significant differences in the biotransformation of ethoxyquin across various biological systems. In rodents like rats and mice, the primary metabolic route is O-deethylation followed by conjugation. tandfonline.comnih.gov However, the type of conjugate differs, with rats favoring sulfation and mice favoring glucuronidation. nih.gov

In contrast, the degradation pathway in plants leads to the formation of unique metabolites such as DHMEQ, MEQ, and DHEQ, which are not observed in rats. inchem.org This distinction is crucial for understanding the residue profile of ethoxyquin in different contexts.

In fish, such as Atlantic salmon, the metabolism of ethoxyquin also yields specific products, including a prominent dimer (EQDM) and other transformation products that accumulate in the fillet. core.ac.uktandfonline.com The metabolic pathways in fish appear to differ from both rodents and plants, emphasizing the species-specific nature of ethoxyquin biotransformation. researchgate.netcore.ac.uk

The following table summarizes the key comparative aspects of ethoxyquin biotransformation:

| Biological System | Primary Metabolic Pathways/Degradation Products | Key Differentiators | Reference |

| Rats | O-deethylation, Sulfation, Glutathione conjugation | Formation of sulfate and glutathione conjugates. | tandfonline.comnih.gov |

| Mice | O-deethylation, Glucuronidation, Sulfation | Predominantly forms glucuronide conjugates. | nih.gov |

| Plants | Dimerization, Formation of DHMEQ, MEQ, DHEQ | Forms unique degradation products not found in rats. | inchem.orgtandfonline.com |

| Fish (Salmonids) | Dimerization (EQDM), Formation of QI, DEQ, and other TPs | Accumulation of a stable dimer (EQDM) in tissues. | researchgate.netcore.ac.uktandfonline.com |

| Soil | Formation of Quinone Imine (QI) and EQNL | Rapid transformation to distinct metabolites by microorganisms. | nih.gov |

This comparative analysis underscores the complexity of ethoxyquin's metabolic fate, which is highly dependent on the biological system in which it is processed. core.ac.ukresearchgate.net

Environmental Fate and Transport Research of Ethoxyquin Hydrochloride

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of ethoxyquin (B1671625) hydrochloride in the environment is a complex process influenced by several factors. Researchers have investigated its degradation through hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation Under Varying pH Conditions

The stability of ethoxyquin is pH-dependent. Studies on the hydrolysis of ethoxyquin at 25°C have shown that its half-life varies with the pH of the medium. fao.org In acidic conditions (pH 5), the half-life is approximately 3.7 days. fao.org It increases to 6.7 days in a neutral environment (pH 7) and further to 9.3 days in alkaline conditions (pH 9). fao.org This indicates that ethoxyquin is more susceptible to hydrolytic degradation under acidic conditions. fao.org The degradation process primarily involves demethylation and desethylation at the ether linkage, as well as dimerization. fao.org

Hydrolytic Degradation of Ethoxyquin at 25°C

| pH | Half-life (days) |

|---|---|

| 5 | 3.7 |

| 7 | 6.7 |

| 9 | 9.3 |

Data sourced from a 1995 study by Reynolds and Campbell. fao.org

Oxidative Degradation Processes and Byproduct Formation

Oxidative degradation is a significant pathway for the transformation of ethoxyquin. When exposed to air, a methanol (B129727) solution of ethoxyquin undergoes oxidation, leading to the formation of several degradation products. fao.org The primary and most frequently described oxidative degradation product is the ethoxyquin dimer (EQDM), which is noted to be even more stable than the parent compound. nih.goveurofins.com Another significant oxidation product is 2,6-dihydro-2,2,4-trimethyl-6-quinolone, also known as quinone imine (QI). nih.gov

Other identified byproducts of oxidation include dihydro-ethoxyquin, dehydrodemethyl-ethoxyquin, and methyl-ethoxyquin. fao.org It is noteworthy that some of these oxidation products, like the dimer, also exhibit antioxidant properties. nih.govresearchgate.net The formation of these byproducts is a critical aspect of ethoxyquin's environmental fate, as they may have their own toxicological and persistence profiles. eurofins.comwikipedia.org For instance, ethoxyquin quinone imine was initially considered possibly genotoxic, although later studies clarified its toxicity profile. wikipedia.orgfefac.eu

Photodegradation Mechanisms and Influence of Light Exposure

Exposure to light can induce the degradation of ethoxyquin. nih.gov The process of photodegradation involves the absorption of light energy, which excites the molecule and leads to the formation of reactive species that can break down the compound. mdpi.com The efficiency of photodegradation can be influenced by various factors, including the intensity of light, the presence of other substances in the environment, and the pH of the medium. mdpi.comresearchgate.net For many organic compounds, photodegradation can lead to complete mineralization into non-toxic products like carbon dioxide and water. mdpi.com However, the specific photodegradation pathway of ethoxyquin hydrochloride and the nature of its photoproducts require further detailed investigation to fully understand its environmental impact.

Stability and Persistence in Environmental Systems

Stability in Aquatic and Soil Matrices

Ethoxyquin demonstrates low stability in water. nih.gov Its persistence in aquatic environments is influenced by factors such as pH, with faster degradation observed in more acidic waters. fao.org In soil, the degradation of ethoxyquin has been studied in various soil types. nih.gov The compound's mobility and degradation rate in soil can be affected by the soil's properties, such as its organic matter content and cation exchange capacity. nih.gov Research indicates that while ethoxyquin itself may degrade, its transformation products can persist. For example, the ethoxyquin dimer has a considerably longer half-life than the parent compound. researchgate.net

Studies have shown that ethoxyquin can be transferred from animal feed to farmed fish, leading to residues in their tissues. nih.govresearchgate.net This highlights the potential for bioaccumulation in aquatic food chains. fefac.eu While a risk of secondary poisoning via the terrestrial food chain is not expected, a risk via the aquatic food chain cannot be excluded. nih.gov

Influence of Environmental Factors (e.g., pH, Temperature, Oxygen) on Degradation Rates

Several environmental factors significantly influence the degradation rate of ethoxyquin. As previously discussed, pH plays a crucial role in its hydrolytic degradation, with more rapid breakdown in acidic conditions. fao.org Temperature also affects degradation rates, with higher temperatures generally accelerating chemical reactions, including degradation. nih.govmdpi.com The presence of oxygen is a key factor in the oxidative degradation of ethoxyquin, leading to the formation of various byproducts. nih.gov Light exposure is another critical factor that drives photodegradation. nih.gov The interplay of these factors determines the ultimate persistence and fate of this compound in the environment.

Occurrence and Distribution in Environmental Samples

The investigation into the environmental presence of this compound and its related compounds has revealed its distribution across various environmental compartments, primarily aquatic systems and terrestrial soils and sediments. Research efforts have focused on detecting and quantifying these substances to understand their environmental persistence and transport.

Detection in Aquatic Environments (Surface and Groundwater)

Studies have confirmed the presence of ethoxyquin in both surface water and groundwater systems, often linked to agricultural and aquacultural activities.

A significant study in Portugal investigating the presence of various fungicides detected ethoxyquin in a high percentage of both surface and groundwater samples. researchgate.netmdpi.com Using a passive sampling methodology, the study found ethoxyquin's detection frequency to be 54% in surface water and a prominent 77% in groundwater. researchgate.netmdpi.com This high occurrence in groundwater wells was a notable finding, suggesting its potential for leaching and persistence in subterranean water systems. researchgate.netmdpi.com The environmental fate properties of ethoxyquin, which include moderate water solubility and a high potential for movement toward groundwater (GUS value 6.70), may contribute to this widespread detection. mdpi.com

Similarly, a study conducted in Vietnam identified ethoxyquin as one of the 24 most frequently occurring organic micropollutants in surface water samples. mdpi.comint-res.com Out of 18 samples, several showed concentrations above 0.1 µg l−1, with the maximum detected concentration reaching 0.29 µg l−1. int-res.com

The European Food Safety Authority (EFSA) has also evaluated the environmental risk of ethoxyquin. While their assessment suggests that no safety concerns for groundwater are expected from its use as a feed additive, they concede that a risk to the broader aquatic compartment cannot be ruled out, particularly when used in feed for terrestrial animals. europa.eufefac.eunih.goveuropa.eu For aquaculture, the risk profile differs based on the farming system. No significant concerns are anticipated for aquatic organisms in land-based systems. europa.eunih.govresearchgate.net However, for fish farmed in sea-cages, a potential risk for marine sediment-dwelling organisms cannot be excluded. europa.eunih.goveuropa.euresearchgate.net An EFSA report also provided a refined predicted environmental concentration (PEC) for groundwater at 19 μg/L. nih.gov

Interactive Data Table: Detection of Ethoxyquin in Aquatic Environments

| Study Location | Water Type | Detection Frequency (%) | Maximum Concentration (µg/L) | Reference |

| Portugal | Surface Water | 54 | Not Reported | researchgate.netmdpi.com |

| Portugal | Groundwater | 77 | Not Reported | researchgate.netmdpi.com |

| Vietnam | Surface Water | Frequently Detected | 0.29 | int-res.com |

| Europe (Predicted) | Groundwater | Not Applicable | 19 (PEC) | nih.gov |

Presence in Soil and Sediment Samples

The occurrence of ethoxyquin in soil and sediment is largely influenced by its application as a feed preservative and its subsequent introduction into the environment.

Research indicates that ethoxyquin has medium mobility in soil and degrades rapidly, with a reported half-life (DT50) of approximately 2.2 days. mdpi.comnih.gov Upon entering the soil, it transforms quickly into its main metabolites, quinone imine (QI) and, to a lesser extent, 2,4-dimethyl-6-ethoxyquinoline (EQNL). nih.gov In one soil study, parent ethoxyquin was only detectable at the initial time of measurement and was not found at significant levels thereafter, underscoring its rapid degradation. nih.gov The primary degradation product, QI, is noted for its strong inhibitory effect on ammonia-oxidizing microorganisms in the soil. asm.org

At a former industrial site where ethoxyquin was manufactured, soil and sediment sampling revealed contamination with various organic compounds. cdc.gov While contaminated soil was reportedly remediated, this highlights the potential for localized, high-level contamination in industrial settings. cdc.gov

Interactive Data Table: Environmental Parameters of Ethoxyquin in Soil and Sediment

| Parameter | Value | Soil/Sediment Type | Reference |

| Soil Dissipation Half-Life (DT50) | 2.2 days | Agricultural Soil | nih.gov |

| Soil Dissipation Half-Life (DT50) | 4 days (for PEC calculation) | Not Specified | nih.gov |

| Predicted Environmental Concentration (PECsoil) | 504 µg/kg | Not Specified | nih.gov |

| Risk Assessment (Freshwater Sediment) | Unacceptable risk not expected | Freshwater Sediment | europa.eunih.gov |

| Risk Assessment (Marine Sediment) | Risk cannot be excluded (from sea-cages) | Marine Sediment | europa.eunih.goveuropa.eu |

Interactions and Impact of Ethoxyquin Hydrochloride on Environmental and Biological Systems Non Human Focused

Influence on Microbial Communities

The presence of ethoxyquin (B1671625) and its derivatives can alter the composition and function of microbial communities in different environments, from the gut of animals to soil and marine ecosystems.

Effects on Gut Microbiota Models and Community Composition

Studies utilizing simplified human gut microbiota models have demonstrated that ethoxyquin can significantly impact microbial communities. frontiersin.orgresearchgate.net Research has shown that exposure to ethoxyquin can lead to a substantial reduction in the production of key short-chain fatty acids (SCFAs) such as acetate (B1210297), butyrate, and propionate. frontiersin.orgresearchgate.net This effect is not necessarily linked to a decrease in the abundance of SCFA-producing bacteria, but rather to a reduction in the intensity of proteins involved in energy and amino acid metabolism, which are crucial pathways for SCFA production. frontiersin.org In some cases, ethoxyquin was observed to decrease the levels of all measured metabolites, indicating a broad impact on microbial metabolic activity. frontiersin.org

In studies on broiler chickens, the supplementation of an antioxidant compound, compared to ethoxyquin, tended to increase the relative abundance of beneficial bacteria like Lactobacillus and reduce the levels of Bacteroides, Coprococcus, and Anaeroplasma. mdpi.com This suggests that different antioxidants can have varying effects on the gut microbial composition. Non-human primate models have also been instrumental in understanding the influence of diet on gut microbiota, revealing significant differences in microbial populations based on dietary intake. nih.govmdpi.com

Interactive Data Table: Effect of Ethoxyquin on Short-Chain Fatty Acids (SCFAs) in a Gut Microbiota Model

| SCFA | Log2 Fold Change | Statistical Significance (p-value) |

| Acetate | < -0.5 | < 0.05 |

| Butyrate | < -0.5 | < 0.05 |

| Propionate | < -0.5 | < 0.05 |

| Other Minor SCFAs | Decreased | < 0.05 |

This table summarizes the significant reduction in major and minor SCFAs upon exposure to ethoxyquin in a simplified human gut microbiota model, as reported in scientific studies. frontiersin.orgresearchgate.netfrontiersin.org

Impact on Soil Microbial Communities and Activities

In soil environments, ethoxyquin and its transformation products can influence microbial populations and their functions. Ethoxyquin itself is rapidly transformed in soil to a quinone imine. nih.gov This derivative has been shown to have a strong inhibitory effect on certain nitrifying microorganisms. nih.gov